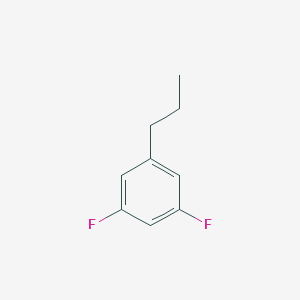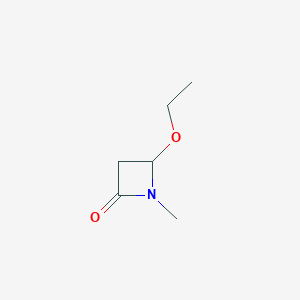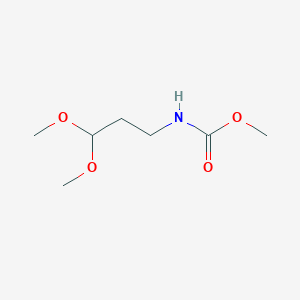
methyl N-(3,3-dimethoxypropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(3,3-dimethoxypropyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as metolcarb and is widely used as an insecticide in agriculture. However, in
Wirkmechanismus
The mechanism of action of methyl N-(3,3-dimethoxypropyl)carbamate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, methyl N-(3,3-dimethoxypropyl)carbamate increases the levels of acetylcholine in the brain, leading to improved cognitive function and memory.
Biochemische Und Physiologische Effekte
Methyl N-(3,3-dimethoxypropyl)carbamate has been shown to have several biochemical and physiological effects in scientific research. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(3,3-dimethoxypropyl)carbamate has several advantages for use in lab experiments. It is a relatively inexpensive compound, and its synthesis is straightforward. It has also been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using this compound in lab experiments is its toxicity. It is a potent inhibitor of acetylcholinesterase and can be toxic in high doses.
Zukünftige Richtungen
There are several future directions for research on methyl N-(3,3-dimethoxypropyl)carbamate. One of the most promising areas of research is in the development of new treatments for neurodegenerative diseases such as Alzheimer's disease. Methyl N-(3,3-dimethoxypropyl)carbamate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research could lead to the development of new treatments for this devastating disease. Additionally, research could be conducted on the potential use of methyl N-(3,3-dimethoxypropyl)carbamate in the treatment of other neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
Conclusion:
In conclusion, methyl N-(3,3-dimethoxypropyl)carbamate is a chemical compound that has significant potential for use in scientific research. Its mechanism of action as an acetylcholinesterase inhibitor has been extensively studied, and it has been shown to have several potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound and to develop new treatments for these devastating diseases.
Synthesemethoden
Methyl N-(3,3-dimethoxypropyl)carbamate can be synthesized by reacting N,N-dimethylcarbamoyl chloride with 3,3-dimethoxypropan-1-ol in the presence of a base such as sodium hydroxide. The reaction yields methyl N-(3,3-dimethoxypropyl)carbamate as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Methyl N-(3,3-dimethoxypropyl)carbamate has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.
Eigenschaften
CAS-Nummer |
180387-17-1 |
|---|---|
Produktname |
methyl N-(3,3-dimethoxypropyl)carbamate |
Molekularformel |
C7H15NO4 |
Molekulargewicht |
177.2 g/mol |
IUPAC-Name |
methyl N-(3,3-dimethoxypropyl)carbamate |
InChI |
InChI=1S/C7H15NO4/c1-10-6(11-2)4-5-8-7(9)12-3/h6H,4-5H2,1-3H3,(H,8,9) |
InChI-Schlüssel |
VLLRQROLOSTMBL-UHFFFAOYSA-N |
SMILES |
COC(CCNC(=O)OC)OC |
Kanonische SMILES |
COC(CCNC(=O)OC)OC |
Synonyme |
Carbamic acid, (3,3-dimethoxypropyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



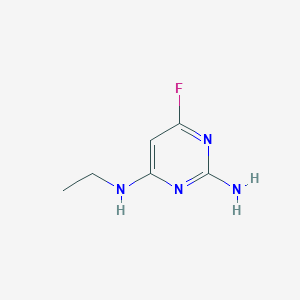
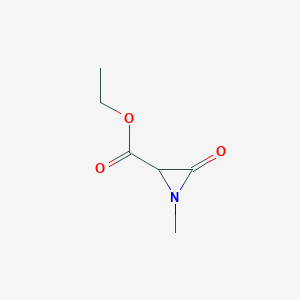
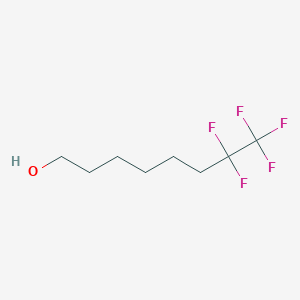
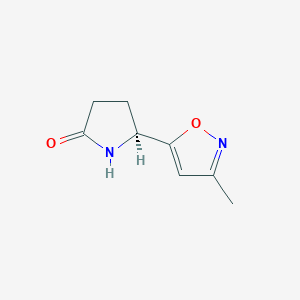
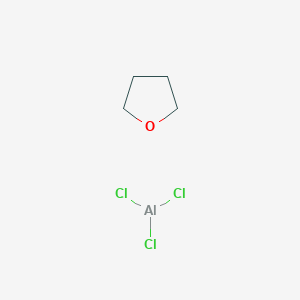
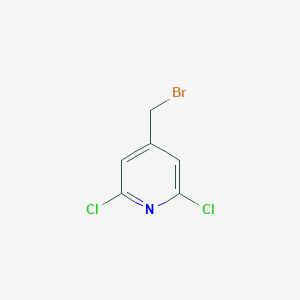
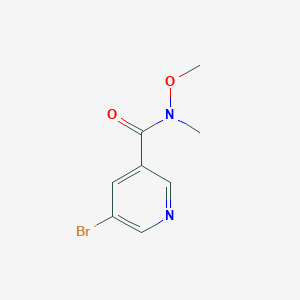
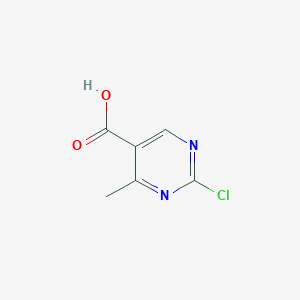
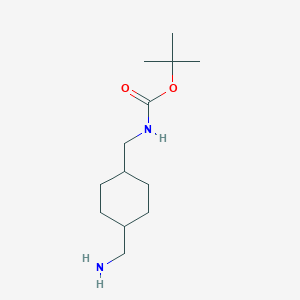
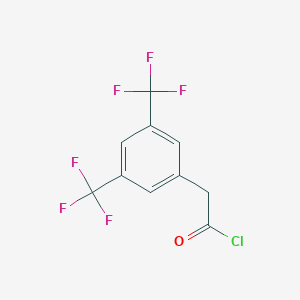
![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)
![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)
